
N-Butyl-L-histidine
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Overview
Description
N-Butyl-L-histidine is a derivative of the essential amino acid histidine Histidine is known for its role in the biosynthesis of proteins and its involvement in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-L-histidine typically involves the alkylation of L-histidine. One common method is the reaction of L-histidine with butyl halides under basic conditions. For example, L-histidine can be reacted with n-butyl bromide in the presence of a base such as sodium hydroxide to yield this compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
General Reactivity of Histidine Side Chains
The imidazole ring of histidine is central to its reactivity:
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Tautomerization : The imidazole group exists as Nδ-H (Hid) or Nε-H (Hie) tautomers, influencing nucleophilicity and hydrogen-bonding interactions .
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pH-dependent protonation : The pKa of the imidazole side chain (~6.0) allows it to act as a proton shuttle in biochemical reactions .
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Metal coordination : Histidine residues often coordinate metal ions (e.g., Zn²⁺, Fe²⁺) via nitrogen atoms in enzymes .
For N-Butyl-L-histidine, alkylation at the amino group would likely:
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Reduce polarity compared to free histidine.
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Alter tautomeric equilibrium due to steric effects from the butyl group.
2.1. Nucleophilic Reactions
The imidazole nitrogen retains nucleophilic character even in alkylated histidine derivatives. Observed reactions in similar compounds include:
2.2. Acid-Base Catalysis
The butyl group may attenuate proton-transfer efficiency compared to free histidine, as seen in enzymes where histidine methylation alters catalytic activity .
2.3. Stability Under Oxidative Conditions
Based on histidine’s susceptibility to ROS/RNS , this compound may form:
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Peroxidation products : From reaction with lipid peroxidation byproducts (e.g., 4-hydroxynonenal).
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Carbonyl derivatives : Via oxidative cleavage of the imidazole ring.
Synthetic Considerations
While no direct synthesis of this compound was found, histidine alkylation strategies from analogous systems include:
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Buchwald-Hartwig coupling : For N-arylation of histidine derivatives (not observed in provided sources).
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Reductive amination : Potential route using butyraldehyde and histidine under hydrogenation .
Analytical Challenges
Scientific Research Applications
N-Butyl-L-histidine has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving protein interactions and enzyme catalysis.
Industry: It can be used in the production of biodegradable surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-L-histidine involves its interaction with various molecular targets. The imidazole ring in histidine is known for its ability to coordinate with metal ions and participate in hydrogen bonding. These interactions can influence enzyme activity and protein structure. The butyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
Histidine: The parent compound, essential for protein biosynthesis.
N-Methyl-L-histidine: Another derivative with a methyl group instead of a butyl group.
Histamine: A biologically active amine derived from histidine.
Uniqueness
N-Butyl-L-histidine is unique due to the presence of the butyl group, which can significantly alter its chemical properties and potential applications compared to other histidine derivatives. This modification can enhance its lipophilicity and potentially its biological activity.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing N-Butyl-L-histidine in laboratory settings?
- Methodological Answer : Synthesis typically involves alkylation of L-histidine using n-butyl bromide under controlled pH (8–10) and temperature (40–60°C). Characterization requires multi-modal validation:
- HPLC-DAD/ELSD for purity assessment .
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR for butyl group integration, COSY for backbone connectivity) .
- Elemental analysis to verify stoichiometry.
- Critical Considerations : Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize purification using ion-exchange or reverse-phase chromatography.
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Stability Testing : Use accelerated stability studies (25°C/60% RH, 40°C/75% RH) with periodic HPLC analysis to detect degradation products (e.g., dealkylation or oxidation) .
- Storage Recommendations : Store in airtight, amber vials under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis .
- Impurity Profiling : Employ LC-MS/MS to identify trace contaminants from synthesis byproducts.
Q. What safety protocols are essential when handling this compound in laboratory experiments?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to institutional hazardous waste guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare experimental variables (e.g., dosage, model systems) using PRISMA guidelines.
- Bias Assessment : Evaluate if conflicting results arise from methodological differences (e.g., in vivo vs. in vitro models, solvent effects) .
- Dose-Response Replication : Conduct independent studies with standardized protocols (NIH preclinical checklist) to isolate bioactivity mechanisms .
Q. What experimental designs are optimal for studying this compound’s stability in physiological environments?
- Methodological Answer :
- In Vitro Simulation : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via LC-UV/MS at timed intervals .
- Metabolite Identification : Use hepatocyte incubations or microsomal assays to profile phase I/II metabolites .
- Statistical Modeling : Apply kinetic models (e.g., first-order decay) to predict half-lives under biological conditions.
Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to histidine receptors or enzymes (e.g., histidine decarboxylase) using AMBER or GROMACS.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Docking Studies : Use AutoDock Vina to screen against protein databases (PDB) and validate with SPR or ITC binding assays.
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during synthesis .
- Quality-by-Design (QbD) : Optimize critical parameters (temperature, solvent ratio) via factorial design experiments .
- Interlaboratory Validation : Share samples with collaborating labs for cross-verification using harmonized protocols (ICH Q2 guidelines) .
Q. Methodological Frameworks for Data Analysis
Q. How should researchers statistically analyze dose-dependent effects of this compound in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.
- ANOVA with Post Hoc Tests : Compare treatment groups while controlling for multiple comparisons (Tukey’s test) .
- Power Analysis : Predefine sample sizes (G*Power software) to ensure adequate statistical power (>0.8) .
Q. What techniques validate the specificity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Negative Controls : Use enantiomers (e.g., D-histidine derivatives) or scrambled peptides to rule out nonspecific binding.
- Competitive Assays : Test inhibition reversibility with excess substrate .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) in real-time .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical compliance and reproducibility in this compound studies involving animal models?
- Methodological Answer :
- 3Rs Principle : Adhere to Replacement, Reduction, and Refinement guidelines (e.g., use cell-based assays first) .
- Open Science Practices : Share raw data (e.g., via Zenodo) and detailed protocols (supplementary materials) for independent replication .
- Ethics Review : Obtain approval from institutional animal care committees (IACUC) and document compliance with ARRIVE guidelines .
Properties
CAS No. |
58813-23-3 |
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Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(2S)-2-(butylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-4-12-9(10(14)15)5-8-6-11-7-13-8/h6-7,9,12H,2-5H2,1H3,(H,11,13)(H,14,15)/t9-/m0/s1 |
InChI Key |
JYXMNARRSCPLBW-VIFPVBQESA-N |
Isomeric SMILES |
CCCCN[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCCCNC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
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